

Application Notes and Protocols: Optimal Cell Culture Concentration of AVN-944

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Compound of Interest

Compound Name: AVN-944

Cat. No.: B1256984

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Introduction:

AVN-944, also known as VX-944, is a potent, selective, and noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).^{[1][2][3][4]} IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.^[5] By inhibiting IMPDH, **AVN-944** depletes the intracellular pool of guanine nucleotides, leading to the disruption of DNA and RNA synthesis, cell cycle arrest, and ultimately, the induction of apoptosis in rapidly proliferating cells.^{[3][5]} This mechanism makes **AVN-944** a compound of significant interest for research in oncology, particularly for hematological malignancies and solid tumors.^{[1][7]}

These application notes provide a comprehensive overview of the effective concentrations of **AVN-944** across various cancer cell lines, detailed protocols for key experiments, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Effective Concentrations of AVN-944

The optimal concentration of **AVN-944** is highly dependent on the cell line and the duration of exposure. The following tables summarize the effective concentrations and IC50 values

reported in the literature.

Table 1: Effective Concentrations of **AVN-944** in Various Cell Lines

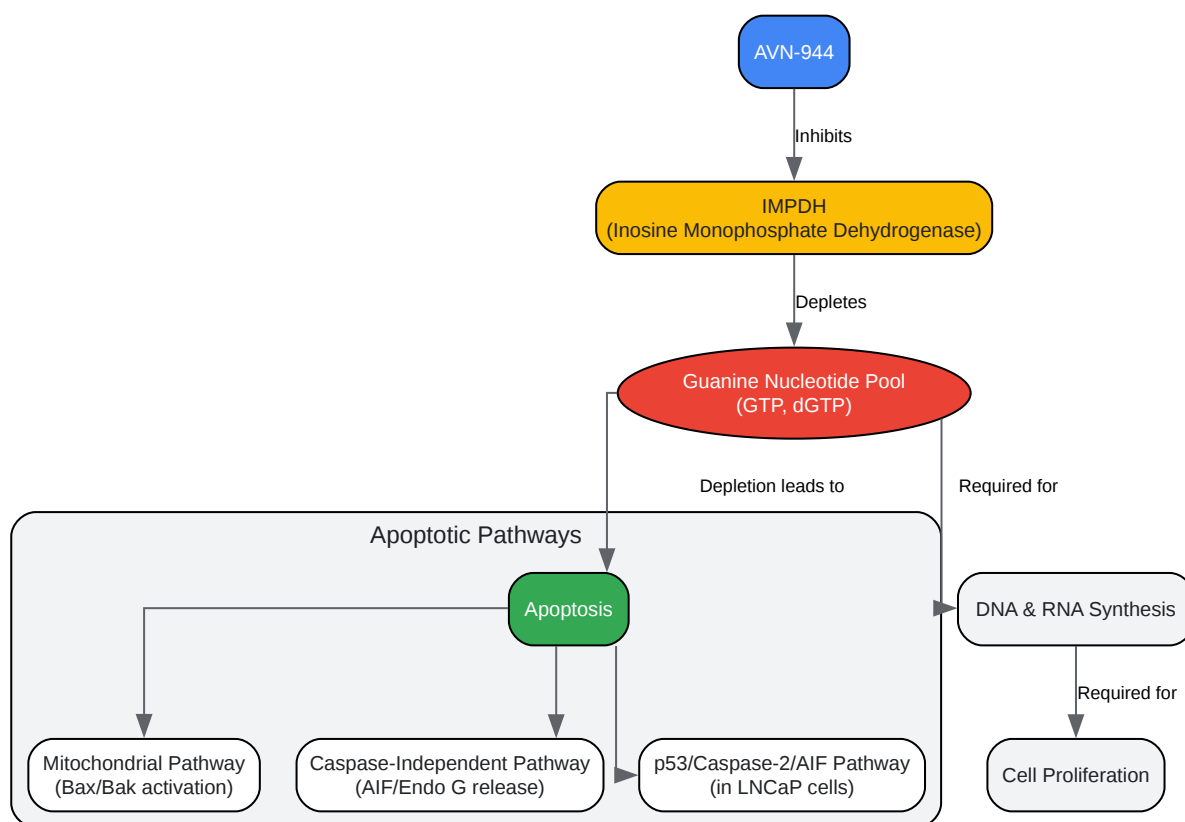
Cell Line/Model System	Concentration Range	Exposure Time	Observed Effect	Reference
Multiple Myeloma (MM) Cell Lines	0 - 1 μ M	48 hours	Dose-dependent growth inhibition	[1]
Multiple Myeloma (MM) Cell Lines	800 nM	Up to 72 hours	Induction of apoptosis	[1]
Prostate Cancer Cells (LNCaP, CWR22Rv1, DU145, PC-3)	1 μ M	3 days	Significant cell growth inhibition	[8]
Prostate Cancer Cells (LNCaP, CWR22Rv1, DU145, PC-3)	5 μ M	2 days	Complete inhibition of cell growth	[8]
Arenavirus-infected Cells	7.5 μ M	48 hours	Antiviral activity with low cytotoxicity	[1]
Various Cancer Cell Lines (HL-60, HT-29, MiaPaca2, PANC1, IM9, KG-1, K-562)	0.1 - 2 μ M	2 - 72 hours	Differential gene expression	[7]
Peripheral Blood Mononuclear Cells (PBMNCs)	0 - 6.4 μ M	48 hours	No reduction in viability	[1]

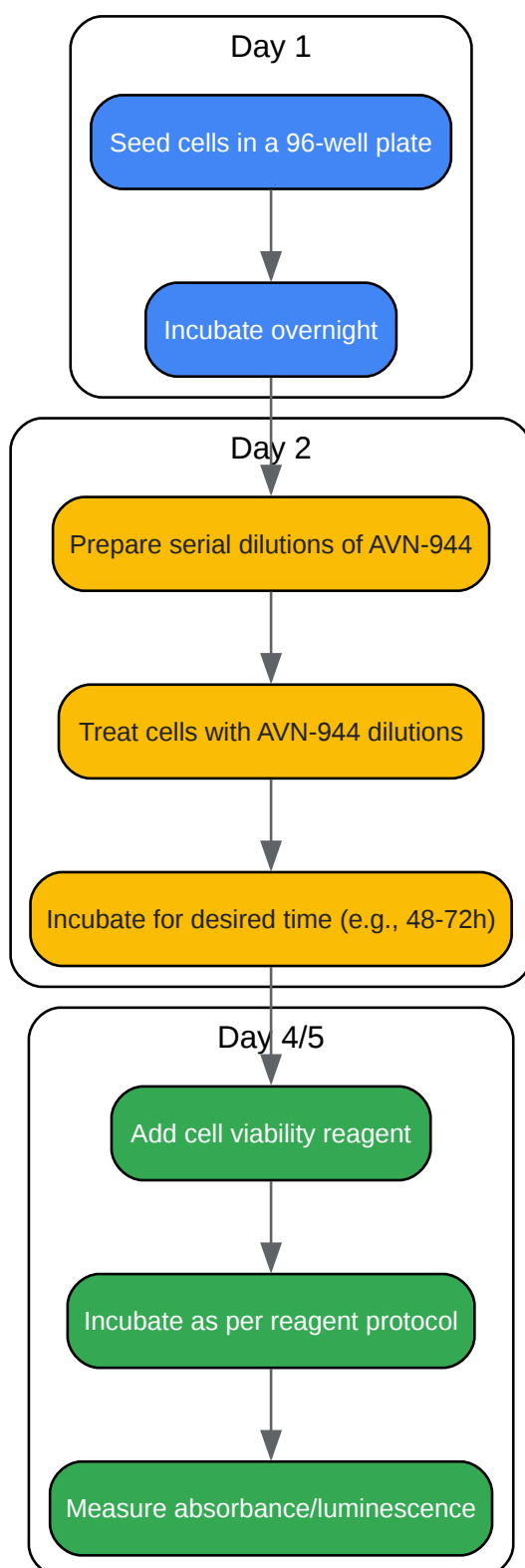
Table 2: IC50 Values of **AVN-944** in Different Cancer Cell Lines

Cell Line	IC50 Value	Reference
Human MV-4-11 (Leukemia)	26 nM	[1]
Murine Ba/F3-Flt3-ITD (Leukemia)	30 nM	[1]
Primary Acute Myeloid Leukemia (AML) Patient Cells	20 - 200 nM	[9]
Primary Acute Myeloid Leukemia (AML) Progenitor Cells	Mean: 218 ± 92 nM; Median: 199 nM	[9]
Various Hematologic and Epithelial Tumor Cell Types	0.02 - 0.279 μM (20 - 279 nM)	[7]

Signaling Pathways of AVN-944

AVN-944's primary mechanism of action is the inhibition of IMPDH, leading to the depletion of guanine nucleotides. This has several downstream effects on cellular signaling, culminating in apoptosis.





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